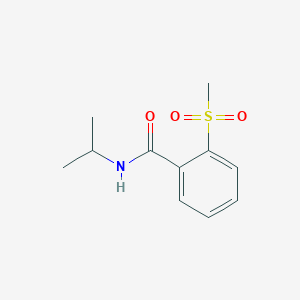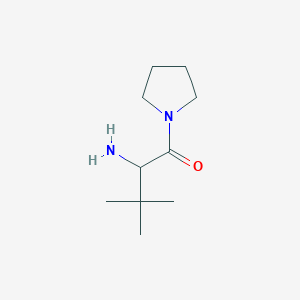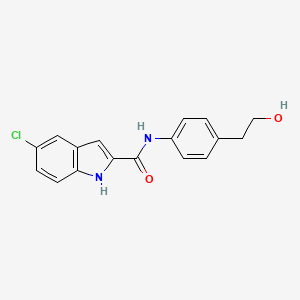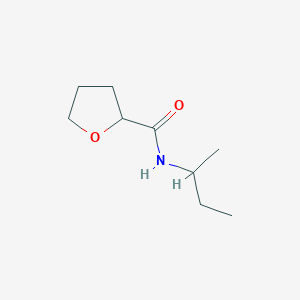![molecular formula C16H23N3O B7500145 Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone (CP-96,345) is a chemical compound that has been the subject of several scientific studies. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Wirkmechanismus
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the modulation of dopamine release and synaptic plasticity, and is thought to play a role in reward processing, motivation, and cognition. By blocking the D3 receptor, this compound inhibits the downstream signaling pathways that are activated by dopamine, leading to a reduction in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects on dopamine neurotransmission. In animal studies, this compound has been shown to reduce the locomotor activity and stereotypy induced by dopamine agonists, suggesting that it may have antipsychotic-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone as a research tool is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects at high concentrations or in different experimental conditions, which may confound the interpretation of results. Additionally, this compound may have limited solubility or stability in certain experimental systems, which may require optimization of the experimental protocol.
Zukünftige Richtungen
There are several future directions for research on Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone and the dopamine D3 receptor. One area of interest is the development of more selective and potent D3 receptor antagonists, which may have improved therapeutic potential for addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain, anxiety, and neurodegeneration. Finally, the use of this compound in combination with other pharmacological or behavioral interventions may provide new insights into the mechanisms underlying addiction and other complex behaviors.
Synthesemethoden
The synthesis of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 4-(pyridin-4-ylmethyl)piperazine with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with a reagent such as iodine monochloride to form the final product. The yield of this compound can be optimized by controlling the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used as a research tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine in animal models, suggesting that the D3 receptor may be a potential target for the treatment of addiction. This compound has also been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression, which are associated with dysregulation of dopamine neurotransmission.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-3-1-2-4-15)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXXHVDHDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)


